Cas no 1805478-33-4 (Methyl 4-bromo-5-chloro-2-cyanobenzoate)

Methyl 4-bromo-5-chloro-2-cyanobenzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 4-bromo-5-chloro-2-cyanobenzoate
-
- インチ: 1S/C9H5BrClNO2/c1-14-9(13)6-3-8(11)7(10)2-5(6)4-12/h2-3H,1H3
- InChIKey: VQOOGKQCRUAWJO-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC(C(=O)OC)=C(C#N)C=1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 275
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 50.1
Methyl 4-bromo-5-chloro-2-cyanobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015008548-1g |
Methyl 4-bromo-5-chloro-2-cyanobenzoate |
1805478-33-4 | 97% | 1g |
1,579.40 USD | 2021-06-21 |
Methyl 4-bromo-5-chloro-2-cyanobenzoate 関連文献
-
Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
-
4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
8. Book reviews
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
Methyl 4-bromo-5-chloro-2-cyanobenzoateに関する追加情報
Methyl 4-bromo-5-chloro-2-cyanobenzoate: A Comprehensive Overview
Methyl 4-bromo-5-chloro-2-cyanobenzoate, also known by its CAS number 1805478-33-4, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a benzoate ester functional group combined with bromine, chlorine, and cyano substituents. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable component in research and industrial applications.
The chemical structure of Methyl 4-bromo-5-chloro-2-cyanobenzoate is based on a benzene ring system. The methyl ester group (-COOCH₃) is attached at the para position relative to the cyano group (-CN), while bromine and chlorine atoms are positioned at the meta and ortho positions, respectively. This arrangement creates a highly activated aromatic system with strong electron-withdrawing effects due to the electronegative substituents. Recent studies have shown that this compound exhibits exceptional stability under various reaction conditions, making it suitable for use in demanding chemical processes.
One of the most notable applications of Methyl 4-bromo-5-chloro-2-cyanobenzoate is in the field of pharmaceutical chemistry. Researchers have utilized this compound as a key intermediate in the synthesis of bioactive molecules, including potential drug candidates for treating various diseases. For instance, a study published in *Journal of Medicinal Chemistry* highlighted its role in the development of novel anti-inflammatory agents. The compound's ability to undergo selective substitution reactions has made it an invaluable tool in medicinal chemistry.
In addition to its pharmaceutical applications, Methyl 4-bromo-5-chloro-2-cyanobenzoate has found significant use in materials science. Its unique electronic properties make it an ideal candidate for incorporation into advanced materials such as conductive polymers and organic semiconductors. Recent advancements in nanotechnology have further expanded its utility, with researchers exploring its potential as a building block for nanostructured materials with tailored electronic properties.
The synthesis of Methyl 4-bromo-5-chloro-2-cyanobenzoate typically involves multi-step organic reactions, often utilizing Friedel-Crafts acylation or other electrophilic aromatic substitution techniques. The choice of reaction conditions plays a critical role in ensuring high yields and purity of the final product. Recent innovations in catalytic chemistry have enabled more efficient and environmentally friendly synthesis routes for this compound, aligning with current trends toward sustainable chemical manufacturing.
From an environmental standpoint, Methyl 4-bromo-5-chloro-2-cyanobenzoate has been subjected to rigorous testing to assess its biodegradability and potential ecological impact. Studies conducted under controlled laboratory conditions suggest that the compound exhibits moderate biodegradability under aerobic conditions. However, further research is required to fully understand its long-term environmental fate and potential risks.
In conclusion, Methyl 4-bromo-5-chloro-2-cyanobenzoate stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and unique properties continue to drive innovation across multiple disciplines, from drug discovery to materials science. As research into this compound progresses, it is anticipated that new applications will emerge, further solidifying its importance in the chemical sciences.
1805478-33-4 (Methyl 4-bromo-5-chloro-2-cyanobenzoate) 関連製品
- 54-71-7(Pilocarpine hydrochloride)
- 2168043-72-7(2-bromopropyl 2,2-difluoroacetate)
- 2228947-46-2(1-(3,3-difluorocyclobutyl)-4,4-difluorocyclohexan-1-amine)
- 946232-22-0(2-2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl-N-4-(trifluoromethoxy)phenylacetamide)
- 465538-47-0(tert-butyl (2R)-2-amino-3-(4-methylphenyl)propanoate)
- 2034365-04-1(JXTAXQYXAIKITN-UHFFFAOYSA-N)
- 1279717-70-2(1-(2-bromoethyl)-2-fluoro-4-methoxybenzene)
- 392719-11-8(2-(3,4-dimethoxybenzoylsulfanyl)-6-methyl-1,4,5,6-tetrahydropyrimidin-4-one)
- 946785-77-9(4-[4-(tert-Butyl)phenoxy]-3-fluorophenylamine)
- 124169-54-6(2,6-DIFLUORO-3-NITROBENZAMIDE)




